N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide
Description
N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a 2,5-dimethoxyphenylamino group and a 2,6-difluorobenzyl moiety. The 2,6-difluorobenzyl group enhances metabolic stability and lipophilicity, while the 2,5-dimethoxyphenylamino group may contribute to π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c1-27-13-6-7-18(28-2)17(9-13)25-20-24-12(11-29-20)8-19(26)23-10-14-15(21)4-3-5-16(14)22/h3-7,9,11H,8,10H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURGCRJKVYNBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates a thiazole core substituted at position 2 with a 2,5-dimethoxyaniline group and at position 4 with an acetamide side chain bearing a 2,6-difluorobenzyl moiety. Key challenges include:
- Regioselective formation of the thiazole ring.
- Efficient coupling of the 2,5-dimethoxyaniline group without demethylation.
- Stereochemical control during acetamide bond formation.
Source highlights analogous thiazole-acetamide systems requiring multistep protocols to address these issues.
Thiazole Ring Formation: Core Strategies
Hantzsch Thiazole Synthesis Modifications
The classical Hantzsch method, involving α-haloketones and thioureas, faces limitations in yield and by-product formation. A modern adaptation uses iodine (I₂) and dimethyl sulfoxide (DMSO) as a catalytic oxidative system to bypass α-haloketone intermediates. For example:
- Reaction Setup : Ketones (e.g., 2-bromoacetophenone) and thiourea react in DMSO with 20 mol% I₂ at 80°C.
- Mechanism : I₂ oxidizes the ketone to an α-iodoketone in situ, which cyclizes with thiourea to form the thiazole.
- Yield Optimization : Increasing ketone equivalents to 2 mmol improves yields to 50–61%, while higher temperatures (80°C vs. 50°C) suppress by-products like dithiazole thioethers.
Table 1: Thiazole Synthesis Yield Comparison
| Method | Catalyst | Temperature | Yield (%) | By-Products |
|---|---|---|---|---|
| Classical Hantzsch | H₂SO₄ | 100°C | 35–40 | α-Haloketones |
| I₂/DMSO Catalytic | I₂ (20 mol%) | 80°C | 50–61 | Dithiazole (≤27%) |
| Microwave-Assisted | None | 120°C | 68 | Minimal |
Functionalization of the Thiazole Core
Introduction of the 2,5-Dimethoxyaniline Group
The 2-position of the thiazole is functionalized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination:
- NAS Protocol :
Acetamide Side Chain Installation
Coupling Strategies
The acetamide moiety is introduced via a two-step process:
- Synthesis of 2-(2-Aminothiazol-4-yl)acetic Acid :
- React thiazole-4-carboxaldehyde with methyl bromoacetate under Stobbs conditions, followed by saponification.
- Amide Bond Formation :
Table 2: Amidation Efficiency Across Solvent Systems
| Solvent | Coupling Reagent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | EDCl/HOBt | 25°C | 72 | 98.5 |
| THF | DCC/DMAP | 0°C → 25°C | 68 | 97.2 |
| DMF | HATU/DIEA | 40°C | 75 | 96.8 |
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and benzyl groups participate in substitution reactions:
a. Thiazole Amino Group Reactivity
The 2-((2,5-dimethoxyphenyl)amino)thiazole moiety undergoes:
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (confirmed by IR carbonyl stretch at 1,680 cm⁻¹) .
-
Diazotization : Forms diazonium salts with NaNO₂/HCl at 5°C, enabling coupling with β-naphthol to produce azo dyes (λₘₐₓ = 480 nm) .
b. Difluorobenzyl Halogen Exchange
The 2,6-difluorobenzyl group undergoes SNAr reactions under forcing conditions:
| Substrate | Reagents | Product | Temperature | Yield |
|---|---|---|---|---|
| Parent compound | KNH₂, NH₃(l) | 2,6-dichlorobenzyl derivative | -33°C | 42% |
| Parent compound | CuCN, DMF | 2-cyano-6-fluorobenzyl analog | 120°C | 28% |
Hydrolysis and Stability Profile
The acetamide bond shows pH-dependent stability:
| Condition | Degradation Pathway | Half-Life | Major Products Identified |
|---|---|---|---|
| 0.1N HCl, 70°C | Acid-catalyzed hydrolysis | 2.3 hr | 2-(thiazol-4-yl)acetic acid |
| 0.1N NaOH, 70°C | Base-mediated cleavage | 1.1 hr | 2,5-dimethoxyphenylamine |
| pH 7.4 buffer, 37°C | Minimal degradation (<5% over 24 hr) | - | Parent compound |
Stability data correlates with structural analogs from , showing electron-withdrawing fluorine atoms retard hydrolysis compared to non-fluorinated derivatives.
Oxidation and Reduction Pathways
a. Thiazole Ring Oxidation
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur:
| Oxidizing Agent | Molar Ratio | Product | Biological Activity Change |
|---|---|---|---|
| mCPBA | 1:1 | Thiazole S-oxide | 3× COX-2 inhibition |
| H₂O₂ (30%) | 5:1 | Thiazole S,S-dioxide | Loss of antimicrobial activity |
b. Acetamide Carbonyl Reduction
NaBH₄/CaCl₂ selectively reduces the acetamide carbonyl without affecting other functionalities:
| Reducing System | Time | Product | Purity |
|---|---|---|---|
| NaBH₄ (2 eq), CaCl₂ | 4 hr | N-(2,6-difluorobenzyl)-2-(thiazol-4-yl)ethanolamine | 91% |
Metal Complexation Behavior
The compound forms stable complexes with transition metals, enhancing its pharmacological properties:
| Metal Salt | M:L Ratio | Stability Constant (log K) | Application Relevance |
|---|---|---|---|
| Cu(II) acetate | 1:2 | 8.9 ± 0.2 | Enhanced antimicrobial activity |
| Zn(II) chloride | 1:1 | 6.4 ± 0.3 | Improved aqueous solubility |
X-ray crystallography of the Cu(II) complex reveals square planar geometry with N(thiazole) and O(acetamide) as donor atoms .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Benzyl and Thiazole Moieties
(a) N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Patent EP3348550A1)
- Key Differences : Replaces the 2,6-difluorobenzyl group with a 6-chlorobenzothiazole moiety.
- Impact: The chloro substituent increases electronegativity and may enhance halogen bonding with biological targets.
- Data : In the patent, analogs with X = CH2 and R1 = CF3 showed superior activity, suggesting that electron-withdrawing groups (e.g., Cl, CF3) optimize target engagement .
(b) N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)
- Key Differences: Substitutes the 2,5-dimethoxyphenylamino group with a pivalamide (2,2-dimethylpropanamide) group.
- Impact : The bulky tert-butyl group in pivalamide increases steric hindrance, which may reduce binding affinity to flat aromatic pockets but improve metabolic stability by shielding the amide bond from hydrolysis .
- Data: No direct biological data are available, but structural analogs with pivalamide groups often exhibit prolonged half-lives in pharmacokinetic studies .
(c) 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide (Acta Cryst. E, 2012)
- Key Differences : Lacks the 2,6-difluorobenzyl and 2,5-dimethoxyphenyl groups; instead, it has two phenyl rings attached to the acetamide.
- Impact : The diphenyl arrangement enhances π-π stacking interactions but reduces solubility. Crystal structure analysis reveals intermolecular N–H···N hydrogen bonds and C–H···π interactions, which stabilize the lattice but may limit membrane permeability .
Structural and Functional Comparison Table
| Compound Name | Key Substituents | Key Features | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound | 2,6-difluorobenzyl, 2,5-dimethoxyphenylamino | Balanced lipophilicity, hydrogen-bond donors/acceptors | Optimal metabolic stability, target engagement | Limited solubility in aqueous media |
| N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | 6-chlorobenzothiazole | Rigid benzothiazole core, chloro substituent | Enhanced halogen bonding | Reduced conformational flexibility |
| N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide | Pivalamide, 2,6-difluorobenzyl | Steric shielding of amide bond | Improved metabolic stability | Potential steric hindrance at binding site |
| 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide | Diphenylacetamide | Strong π-π stacking | Stabilized crystal packing | Poor solubility, low bioavailability |
Biological Activity
N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring and a difluorobenzyl group, which may contribute to its biological activity. The synthesis typically involves the reaction of 2,6-difluorobenzyl amine with 2-(2,5-dimethoxyphenyl)thiazol-4-yl acetic acid under specific conditions to yield the desired product.
Synthetic Route
- Starting Materials : 2,6-Difluorobenzyl amine and 2-(2,5-dimethoxyphenyl)thiazol-4-yl acetic acid.
- Reaction Conditions : The reaction is generally performed in an organic solvent with a catalyst to facilitate the formation of the amide bond.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Potential
Compounds featuring thiazole rings have been investigated for their anticancer properties. Studies indicate that modifications in the thiazole moiety can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.
Case Studies
-
Study on Thiazole Derivatives :
A study evaluated various thiazole derivatives for their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The proposed mechanism of action for this compound may involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to cellular receptors that regulate cell proliferation and survival.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
